N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide
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Overview
Description
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, the compound 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol has the linear formula C11H13NO2 .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can also vary greatly. For example, the title compound was synthesized from the reaction of 1-(benzofuran-2-yl)ethanone and 2-cyanoacetohydrazide in dry ethanol containing a few drops of glacial acetic acid under reflux for 30 minutes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For example, the compound 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol has a density of 1.2±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Toxicokinetic Studies and Analytical Toxicology
Richter et al. (2019) investigated the toxicokinetics, phase I and II metabolism, plasma protein binding, and detectability in urine of novel NBOMe derivatives, which are chemically related. The study provides critical data for forensic and clinical toxicologists for identification and risk assessment in cases of abuse or intoxication (Richter et al., 2019).
Polymer Science
Çelik and Coskun (2018) synthesized and analyzed the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, offering insights into the material's utility in various industrial applications (Çelik & Coskun, 2018).
Catalysis
Magro et al. (2010) explored the methoxycarbonylation of alkynes catalyzed by palladium complexes, highlighting the potential of such catalysts in synthesizing esters and diesters, which are valuable in chemical manufacturing (Magro et al., 2010).
Antimicrobial and Antioxidant Properties
Rangaswamy et al. (2017) introduced a new class of functionalized pyrazole scaffolds with potential antimicrobial and antioxidant applications, demonstrating the versatility of benzofuran derivatives in pharmaceutical research (Rangaswamy et al., 2017).
Aromatase Inhibition for Therapeutic Applications
Saberi et al. (2006) synthesized and evaluated benzofuran derivatives for inhibitory activity against aromatase, an enzyme critical in steroid hormone biosynthesis. This research has implications for the development of new therapeutic agents for diseases influenced by estrogen levels (Saberi et al., 2006).
Mechanism of Action
Safety and Hazards
The safety and hazards of benzofuran derivatives can depend on the specific compound. For example, Sigma-Aldrich provides the compound 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol to early discovery researchers as part of a collection of unique chemicals, but does not collect analytical data for this product .
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-21(25)20(24)22-13-19(26-2)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,19H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSLXKSTRNXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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